molecular formula C8H6BrFO2 B1519151 4-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 415965-24-1

4-Bromo-2-fluoro-5-methylbenzoic acid

Cat. No. B1519151
CAS RN: 415965-24-1
M. Wt: 233.03 g/mol
InChI Key: PJJJBQHQICIYJH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzoic acid (4-BFMA) is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various chemical compounds, and its unique structure makes it useful for a variety of applications.

Scientific Research Applications

Synthesis of Biaryl Intermediates

“4-Bromo-2-fluoro-5-methylbenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in the pharmaceutical industry and in materials science.

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is the carbon atom adjacent to the aromatic ring, and it is often more reactive due to the influence of the aromatic ring.

Preparation of Novel Anthranilic Acids

Similar compounds, such as “4-Bromo-2-methylbenzoic acid”, have been used in the preparation of novel anthranilic acids as antibacterial agents . Anthranilic acids are a class of compounds that have shown promising antibacterial activity.

Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

Although not directly related to “4-Bromo-2-fluoro-5-methylbenzoic acid”, similar compounds like “2-Bromo-4-fluorobenzoic acid” have been used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These compounds are part of a larger class of organic compounds known as dibenzothiepins, which have various applications in medicinal chemistry.

Synthesis of Benzoic Acid Derivatives

“2-Bromo-4-fluorobenzoic acid” has also been used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide . These are examples of benzoic acid derivatives, which have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Synthesis of Boronic Acids

Again, while not directly related to “4-Bromo-2-fluoro-5-methylbenzoic acid”, similar compounds have been used in the preparation of boronic acids . Boronic acids are important in organic chemistry and medicinal chemistry, as they are used in the synthesis of various pharmaceuticals and in the Suzuki reaction, a type of cross-coupling reaction.

properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBQHQICIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652912
Record name 4-Bromo-2-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylbenzoic acid

CAS RN

415965-24-1
Record name 4-Bromo-2-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH2PO4 (418 mg, 3.48 mmol) in H2O (17.6 ml), a 35% aqueous H2O2 solution (2.5 ml, 25.7 mmol) and NaClO2 (2.23 g, 24.7 mmol) in H2O (34.9 ml) were sequentially added to a mixture of 4-bromo-2-fluoro-5-methyl-benzaldehyde (3.74 g, 17.2 mmol) in MeCN (52 ml) at 0° C. The mixture was stirred at room temperature for 14 hours, and then made acidic (pH 3) with a 10% aqueous HCl solution and extracted with ethyl acetate (3×100 ml). The organic layers were washed with H2O (70 ml), and then dried over MgSO4 and concentrated under reduced pressure to give 4-bromo-2-fluoro-5-methyl-benzoic acid as a pale orange solid (4.02 g, 100%).
[Compound]
Name
NaH2PO4
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
17.6 mL
Type
solvent
Reaction Step One
Name
Quantity
34.9 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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